molecular formula C10H8O4 B1670369 7,8-Dihydroxy-4-methylcoumarin CAS No. 2107-77-9

7,8-Dihydroxy-4-methylcoumarin

Cat. No. B1670369
CAS RN: 2107-77-9
M. Wt: 192.17 g/mol
InChI Key: NWQBYMPNIJXFNQ-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4-methylcoumarin, also known as 4-Methyldaphnetin, is a compound with the molecular formula C10H8O4 and a molecular weight of 192.17 . It is used in laboratory settings and for the manufacture of substances .


Synthesis Analysis

The synthesis of 7,8-Dihydroxy-4-methylcoumarin has been explored in various studies. One method involves the Pechmann coumarin synthesis method, where the influence of various Lewis acids on the reaction was discussed . Another study reported the synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion exchange resins as catalysts .


Molecular Structure Analysis

The structure of 7,8-Dihydroxy-4-methylcoumarin was determined by an X-ray diffraction method . The compound crystallized in the triclinic space group P ¯1, Z = 2, with a = 7.631 (2), b = 9.456 (5), c = 7.075 (3)Å, α= 103.13 (3), β = 91.84 (3), γ= 68.21 (3)°, and V = 460.9 (3)Å3 .


Physical And Chemical Properties Analysis

7,8-Dihydroxy-4-methylcoumarin is a solid compound . It has a melting point of 242-246 °C .

Scientific Research Applications

Antioxidant Properties

7,8-Dihydroxy-4-methylcoumarin (DHMC) exhibits significant antioxidant and radical-scavenging properties. It is effective in different experimental models, including its ability to protect against oxidative damage in phospholipid membranes. DHMC shows strong scavenging activities against the superoxide anion and effectively protects the lipid bilayer against peroxidation, suggesting its potential as a therapeutic candidate for conditions characterized by free radical overproduction (Morabito et al., 2010).

Anticancer Properties

DHMC and its derivatives demonstrate considerable anticancer capacity against several human cancer cell lines. The structure-activity relationship studies reveal that certain 7,8-DHMC derivatives are highly effective, highlighting the potential for the discovery of novel anticancer agents (Miri et al., 2016).

Biocatalysis in Bioactive Molecule Synthesis

DHMC can be used in biocatalytic synthesis. The regioselective acylation of DHMC results in bioactive molecules significant for studying biotransformations in animals. These bioactive molecules, including monoacylated 4-methylcoumarins, are essential for pharmacological research (Kumar et al., 2016).

Modulation of Microbial Diversity

In veterinary science, DHMC impacts the microbial diversity in the cecum of broiler chickens. It demonstrates the potential as a natural alternative to antibiotics, influencing the intestinal microbial composition (Duskaev et al., 2022).

Inhibition of Human Low-Density Lipoprotein Oxidation

DHMC is effective in inhibiting the oxidation of human low-density lipoprotein, a process relevant to cardiovascular diseases. Its ortho-OH substitutes, particularly DHMC, are found to be better antioxidants than other forms (Natella et al., 2010).

Immunomodulatory Effects

DHMC and its derivatives show promising results in modulating immune responses. They inhibit the generation of reactive oxygen species in human neutrophils,suggesting potential use in treating inflammatory diseases mediated by increased neutrophil activation. Specifically, 7,8-dihydroxy-4-methylcoumarin exhibits a strong suppression of neutrophil oxidative metabolism, highlighting its significance in developing new drugs for inflammatory conditions (Kabeya et al., 2013).

Neuroprotection and Regulation of Hippocalcin Expression

DHMC offers neuroprotective benefits by increasing hippocalcin expression, a protein that prevents calcium-induced cell death. This property of DHMC suggests its potential as a therapeutic agent in treating neurological disorders caused by oxidative stress (Jin et al., 2015).

Interaction with Iron

DHMC's interaction with iron is critical in the context of cardiovascular diseases. Ortho-dihydroxyderivatives of DHMC, including 7,8-dihydroxy-4-methylcoumarin, demonstrate potent iron chelation properties. This interaction plays a role in attenuating the consequences of reactive oxygen species, thus being potentially beneficial in neutral pH conditions (Mladěnka et al., 2010).

Anti-inflammatory Activities

The acetylation of DHMC results in compounds like monoacetylated 8-acetoxy-4-methylcoumarin (8AMC) and 7,8-diacetoxy-4-methylcoumarin (DAMC) which exhibit anti-inflammatory activities. These compounds show a dose-dependent downregulation of pro-inflammatory markers in cell studies, indicating their potential as anti-inflammatory agents (Lee et al., 2022).

Safety And Hazards

7,8-Dihydroxy-4-methylcoumarin is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

7,8-Dihydroxy-4-methylcoumarin has potential applications in the field of neuropsychiatric disorders associated with metabolic conditions. It has been suggested that it could be used in combination with physical activity to reduce the development of such conditions .

properties

IUPAC Name

7,8-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQBYMPNIJXFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175295
Record name 7,8-Dihydroxy-4-methylcoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroxy-4-methylcoumarin

CAS RN

2107-77-9
Record name 7,8-Dihydroxy-4-methylcoumarin
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Record name 7,8-Dihydroxy-4-methylcoumarin
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Record name 4-Methyldaphnetin
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Record name 4-Methyldaphnetin
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Record name 7,8-Dihydroxy-4-methylcoumarin
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Record name 7,8-dihydroxy-4-methyl-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
510
Citations
BHM Hussein - Journal of Luminescence, 2011 - Elsevier
The absorption and fluorescence spectra of 7, 8-dihydroxy-4-methylcoumarin (DHMC) in ethanol–water (1:9v/v) solution at varying pH values were investigated . The interaction …
Number of citations: 67 www.sciencedirect.com
M Yang, CH Luo, YQ Zhu, YC Liu, YJ An, J Iqbal… - …, 2020 - Elsevier
Major depressive disorder (MDD) is a common mental disorder characterized by a persistent feeling of sadness, slow thought, impaired focus and loss of interest but the underlying …
Number of citations: 17 www.sciencedirect.com
ME Riveiro, R Vazquez, A Moglioni, N Gomez… - Biochemical …, 2008 - Elsevier
The search for new drugs requires a deep understanding of the molecular basis of drug action, being necessary the elucidation of the mechanism of action with the understanding of the …
Number of citations: 54 www.sciencedirect.com
A Goel, AK Prasad, VS Parmar, B Ghosh, N Saini - FEBS letters, 2007 - Elsevier
Coumarins have attracted intense interest in recent years because they have been identified from natural sources, especially green plants and have diverse pharmacological properties. …
Number of citations: 89 www.sciencedirect.com
X Jin, Y Wang, X Li, X Tan, Z Miao, Y Chen… - Neurotoxicity …, 2015 - Springer
7,8-Dihydroxy-4-methylcoumarin (Dhmc) is a precursor in the synthesis of derivatives of 4-methyl coumarin, which has excellent radical scavenging properties. In this study, we …
Number of citations: 9 link.springer.com
R Petrucci, L Saso, V Kumar, AK Prasad, SV Malhotra… - Biochimie, 2010 - Elsevier
Electrochemical and chemical oxidation of 7,8-hydroxy-4-methylcoumarin (DHMC 1) and 7,8-diacetoxy-4-methylcoumarin (DAMC 4) were studied to investigate the mechanisms …
Number of citations: 12 www.sciencedirect.com
Y Erdogdu, S Saglam - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
We report a combined some (infrared, Raman and NMR) spectroscopic and quantum chemistry study on 7,8-Dihydroxy-4-Methylcoumarin molecule (78D4MC). The Raman and IR …
Number of citations: 5 www.sciencedirect.com
E Profumo, B Buttari, L Tinaburri… - … medicine and cellular …, 2018 - hindawi.com
We have previously demonstrated that human heat shock protein 90 (HSP90), an intracellular self protein, is the target of cellular and humoral autoimmune responses in patients with …
Number of citations: 24 www.hindawi.com
D Singh, HB Singh - 1976 - nopr.niscpr.res.in
The reaction of Ti (IV) with 7, 8-dihydroxy-4-methylcoumarin(4-methyldaphnetin) has been studied spectrophotometrically. Three mononuclear complexes TIOH (RH)+, TiO (RH) 2 and …
Number of citations: 6 nopr.niscpr.res.in
VD Kancheva, L Saso, PV Boranova, A Khan, MK Saroj… - Biochimie, 2010 - Elsevier
The chain-breaking antioxidant activities of eight coumarins [7-hydroxy-4-methylcoumarin (1), 5,7-dihydroxy-4-methylcoumarin (2), 6,7-dihydroxy-4-methylcoumarin (3), 6,7-…
Number of citations: 57 www.sciencedirect.com

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